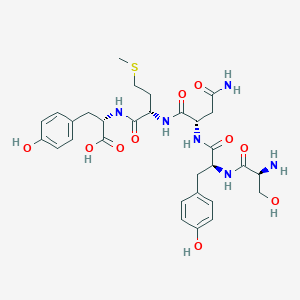
2,5-Didecylbenzene-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Didecylbenzene-1,4-dicarbaldehyde: is an organic compound with the molecular formula C28H44O2 It is a derivative of benzene, featuring two decyl groups attached to the benzene ring at positions 2 and 5, and two formyl groups at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Didecylbenzene-1,4-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the decyl groups at positions 2 and 5.
Formylation: The resulting 2,5-didecylbenzene is then subjected to a Vilsmeier-Haack reaction, where it reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at positions 1 and 4.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,5-Didecylbenzene-1,4-dicarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products:
Oxidation: 2,5-Didecylterephthalic acid.
Reduction: 2,5-Didecylbenzene-1,4-dimethanol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 2,5-Didecylbenzene-1,4-dicarbaldehyde serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, facilitating the conjugation of biomolecules for various applications.
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments.
Photovoltaics: Potential application in the development of organic photovoltaic materials.
Wirkmechanismus
The mechanism of action of 2,5-Didecylbenzene-1,4-dicarbaldehyde primarily involves its aldehyde groups, which can participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in bioconjugation, the aldehyde groups react with amines to form Schiff bases, which can then undergo further transformations.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: Similar structure but with methoxy groups instead of decyl groups.
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Similar structure but with butoxy groups instead of decyl groups.
2,5-Dimethylbenzene-1,4-dicarbaldehyde: Similar structure but with methyl groups instead of decyl groups.
Uniqueness:
Hydrophobicity: The long decyl chains in 2,5-Didecylbenzene-1,4-dicarbaldehyde impart significant hydrophobicity, making it suitable for applications in non-polar environments.
Steric Effects: The bulky decyl groups can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
CAS-Nummer |
200714-01-8 |
|---|---|
Molekularformel |
C28H46O2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
2,5-didecylterephthalaldehyde |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-21-28(24-30)26(22-27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI-Schlüssel |
KLUHUQKTSHAYQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=C(C=C1C=O)CCCCCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
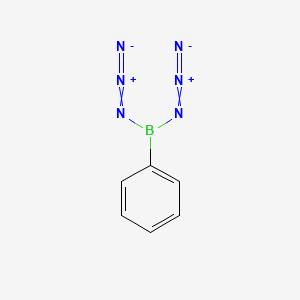
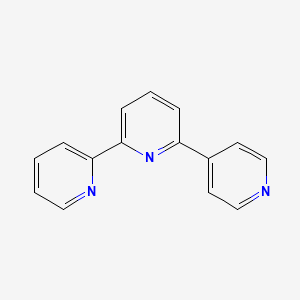

![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)
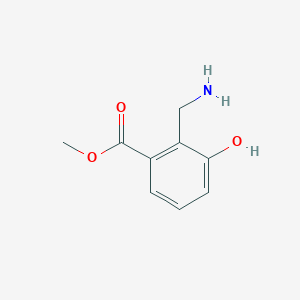
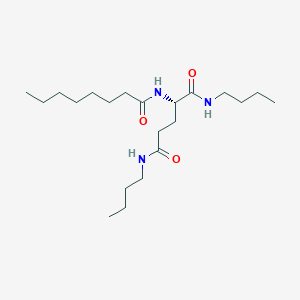

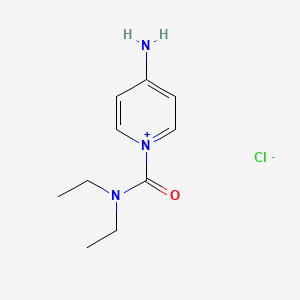
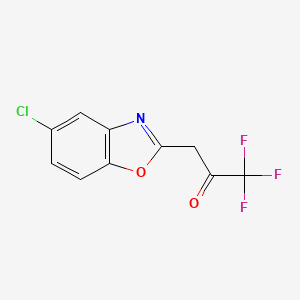

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
